2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, and a dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can include solvent-free methods, stirring at elevated temperatures, or using catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation . The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Shares a similar thiophene ring structure and cyano group.
Thiophene-based analogs: Include various derivatives with different substituents on the thiophene ring.
Uniqueness
What sets 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a cyano group and a dichlorophenyl group enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C18H13Cl2N3O2S2 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H13Cl2N3O2S2/c19-13-4-3-10(6-14(13)20)22-17(25)9-27-18-12(8-21)11(7-16(24)23-18)15-2-1-5-26-15/h1-6,11H,7,9H2,(H,22,25)(H,23,24) |
InChI Key |
IWOVUXVIPXENFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CS3 |
Origin of Product |
United States |
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